Methyl 5,6-difluoropicolinate
CAS No.: 1214324-54-5
Cat. No.: VC0164869
Molecular Formula: C7H5F2NO2
Molecular Weight: 173.119
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214324-54-5 |
|---|---|
| Molecular Formula | C7H5F2NO2 |
| Molecular Weight | 173.119 |
| IUPAC Name | methyl 5,6-difluoropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 |
| Standard InChI Key | UMVVQVGSJWQXQG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(=C(C=C1)F)F |
Introduction
Synthesis and Preparation
The synthesis of methyl 5,6-difluoropicolinate would typically involve fluorination steps to introduce the fluorine atoms at the desired positions on the pyridine ring. This process might start with a precursor such as a chlorinated pyridine derivative, which undergoes fluorination reactions under controlled conditions.
Synthesis Steps:
-
Starting Material: A chlorinated pyridine derivative.
-
Fluorination: Replacement of chlorine atoms with fluorine using appropriate fluorinating agents.
-
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Potential Applications
While specific applications of methyl 5,6-difluoropicolinate are not well-documented, compounds with similar structures are often explored in agricultural and pharmaceutical chemistry. Their halogenated nature can confer unique biological activities, such as herbicidal or pesticidal properties in agriculture.
| Field | Potential Use |
|---|---|
| Agriculture | Herbicides or Pesticides |
| Pharmaceuticals | Research into biological activities |
Research Findings and Challenges
Research on methyl 5,6-difluoropicolinate is limited, and detailed studies are needed to fully understand its properties and potential applications. Challenges include synthesizing the compound efficiently and evaluating its biological activity.
Future Directions:
-
Synthesis Optimization: Improving yield and selectivity in synthesis.
-
Biological Activity Assessment: Evaluating herbicidal, pesticidal, or pharmaceutical potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume